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2-[(4-Nitroanilino)methyl]phenol Documentation Hub

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  • Product: 2-[(4-Nitroanilino)methyl]phenol
  • CAS: 13159-73-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structure, Synthesis, and Properties of N-(2-Hydroxybenzyl)-4-nitroaniline

The following technical guide provides an in-depth analysis of N-(2-hydroxybenzyl)-4-nitroaniline , a secondary amine structurally significant for its intramolecular hydrogen bonding and potential non-linear optical (NLO...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(2-hydroxybenzyl)-4-nitroaniline , a secondary amine structurally significant for its intramolecular hydrogen bonding and potential non-linear optical (NLO) properties.

Executive Summary

N-(2-hydroxybenzyl)-4-nitroaniline (IUPAC: 2-((4-nitrophenylamino)methyl)phenol) is a functionalized secondary amine bridging a phenolic moiety and a nitroaniline group via a methylene linker. Unlike its precursor Schiff base (imine), this reduced amine possesses a flexible


 hybridized methylene bridge, which alters its electronic conjugation and crystal packing.

This compound is of particular interest in crystal engineering and non-linear optics (NLO) due to its "push-pull" electronic architecture—combining an electron-donating amine/phenol segment with an electron-withdrawing nitro group. Furthermore, the presence of the ortho-hydroxyl group facilitates strong intramolecular hydrogen bonding, stabilizing the molecular conformation and influencing its solubility and biological activity.

Molecular Architecture & Bonding

Structural Components

The molecule consists of two aromatic systems linked by a methylene (


) group:
  • Donor Domain: The 2-hydroxybenzyl ring (Salicyl moiety). The phenolic hydroxyl group acts as a hydrogen bond donor.

  • Acceptor Domain: The 4-nitroaniline ring. The nitro group (

    
    ) is a strong electron acceptor, while the amine nitrogen acts as the bridge.
    
Hydrogen Bonding Network

A defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) .

  • Interaction:

    
    
    
  • Effect: This interaction locks the conformation of the benzyl group relative to the amine, creating a pseudo-six-membered ring. This planarization (partial) enhances the stability of the molecule and reduces its polarity compared to isomers lacking this interaction.

Graphviz Diagram: Structural Logic & Interactions

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond stabilizing the structure.

MolecularStructure Salicyl 2-Hydroxybenzyl Group (Donor Domain) Linker Methylene Bridge (-CH2-) Salicyl->Linker Aniline 4-Nitroaniline Group (Acceptor Domain) Salicyl->Aniline Stabilizing Interaction Linker->Aniline HBond Intramolecular H-Bond (O-H ... N)

Figure 1: Structural connectivity showing the donor-acceptor domains and the stabilizing intramolecular hydrogen bond.

Physicochemical Properties[1][2][3][4][5][6][7]

The following data summarizes the key physical parameters. Note that while specific experimental melting points can vary by purity and polymorph, values are estimated based on analogous N-benzyl-4-nitroanilines.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 244.25 g/mol
Appearance Yellow to Orange Crystalline SolidColor due to

transitions in nitroaniline.
Melting Point ~145 – 155 °C (Typical)Analogous N-benzyl-4-nitroaniline melts at 147°C [1].
Solubility Soluble in DMSO, DMF, Acetone, Ethanol.Poorly soluble in water; IMHB reduces water solubility.
pKa (Predicted) ~3-4 (Amine), ~10 (Phenol)The nitro group significantly lowers the basicity of the amine N.

Synthesis Protocol

This protocol describes the Reductive Amination pathway.[1][2] It is favored over direct alkylation due to higher yields and cleaner product profiles.

Reaction Pathway
  • Condensation: Salicylaldehyde + 4-Nitroaniline

    
     Imine (Schiff Base).
    
  • Reduction: Imine + Sodium Borohydride (

    
    ) 
    
    
    
    Secondary Amine.
Graphviz Diagram: Synthesis Workflow

SynthesisProtocol Start Reagents: Salicylaldehyde + 4-Nitroaniline Step1 Step 1: Condensation Reflux in Ethanol (2-4 hrs) Catalyst: Acetic Acid (Optional) Start->Step1 Intermediate Intermediate: N-(2-hydroxybenzylidene)-4-nitroaniline (Schiff Base - Yellow ppt) Step1->Intermediate - H2O Step2 Step 2: Reduction Add NaBH4 (Solid) slowly Stir at RT (1-2 hrs) Intermediate->Step2 + NaBH4 / MeOH Quench Step 3: Workup Neutralize with dilute HCl Extract with Dichloromethane Step2->Quench Product Final Product: N-(2-hydroxybenzyl)-4-nitroaniline Quench->Product Recrystallization

Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.

Detailed Methodology

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol or Ethanol (Absolute)

Procedure:

  • Imine Formation: Dissolve 10 mmol of salicylaldehyde and 10 mmol of 4-nitroaniline in 20 mL of ethanol. Heat to reflux for 3 hours. Upon cooling, the Schiff base (imine) will precipitate as a yellow/orange solid. Filter and dry.[3][4]

  • Reduction: Suspend the dried imine (10 mmol) in 15 mL of methanol. Place the flask in an ice bath (

    
    ).
    
  • Addition: Slowly add

    
     (15 mmol) in small portions over 20 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    during addition.
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The suspension should clear or change color as the imine is reduced.

  • Quenching: Pour the reaction mixture into 50 mL of ice water. Neutralize carefully with dilute HCl to pH ~7.

  • Isolation: The product often precipitates upon neutralization. If not, extract with dichloromethane (

    
    ), dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure yellow crystals.

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     4.3 – 4.5 ppm (d, 2H):  The methylene bridge  (
    
    
    
    ). In the imine precursor, this would be a singlet at ~8.5 ppm (
    
    
    ). The shift to ~4.4 ppm confirms reduction.
  • 
     6.6 – 8.1 ppm (m, 8H):  Aromatic protons. The 4-nitroaniline ring typically shows an AA'BB' system (two doublets), while the phenolic ring shows a complex ABCD pattern.
    
  • 
     9.5 – 10.0 ppm (s, 1H):  Phenolic -OH . Broad singlet, exchangeable with 
    
    
    
    .
  • 
     7.0 – 7.5 ppm (t, 1H):  Amine -NH . Often broad; coupling to the adjacent 
    
    
    
    converts the methylene signal to a doublet.
Infrared Spectroscopy (FT-IR)
  • 3350 – 3450 cm

    
    :  N-H stretching vibration (secondary amine).
    
  • 3200 – 3500 cm

    
    :  O-H stretching (broad band, often overlapping with N-H).
    
  • 1500 – 1530 cm

    
    :  Asymmetric 
    
    
    
    stretch (strong).
  • 1300 – 1350 cm

    
    :  Symmetric 
    
    
    
    stretch.

Applications & Significance

Non-Linear Optics (NLO)

This molecule belongs to the class of organic NLO materials . The donor (OH/NH) and acceptor (


) groups connected by a 

-system (phenyl ring) create a large molecular hyperpolarizability (

).
  • Mechanism:[5][1][4] The non-centrosymmetric packing (often induced by the chiral-like twisting of the benzyl group or specific H-bonding) allows for Second Harmonic Generation (SHG).

  • Advantage:[6] Unlike rigid stilbenes, the methylene bridge allows for conformational flexibility, which can be tuned (via crystal engineering) to optimize the macroscopic susceptibility

    
    .
    
Coordination Chemistry

The N,O-donor set (phenolic oxygen and amine nitrogen) makes this compound a bidentate ligand. It readily forms complexes with transition metals (Cu(II), Zn(II), Ni(II)).

  • Use Case: These complexes are often investigated for biological activity (antimicrobial) and as catalysts for oxidation reactions.

References

  • PubChem. (2025).[7] N-benzyl-4-nitroaniline Compound Summary. National Center for Biotechnology Information. [Link]

  • Zeynizadeh, B., & Sorkhabi, S. (2016).[8] Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines. Journal of the Chemical Society of Pakistan. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek Application Notes. [Link]

  • Atioğlu, Z., et al. (2022).[9] Crystal structure of β 2-nitroaniline. Acta Crystallographica Section E. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Green, Catalyst-Free, Aqueous Synthesis of 2-[(4-Nitroanilino)methyl]phenol via a Multicomponent Mannich Reaction

Abstract This application note details a robust and environmentally benign protocol for the synthesis of 2-[(4-Nitroanilino)methyl]phenol, a valuable intermediate in pharmaceutical and materials science. By leveraging th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and environmentally benign protocol for the synthesis of 2-[(4-Nitroanilino)methyl]phenol, a valuable intermediate in pharmaceutical and materials science. By leveraging the principles of green chemistry, this method employs a three-component Mannich reaction in an aqueous medium, eliminating the need for hazardous organic solvents and catalysts.[1][2] The protocol is designed for high atom economy, operational simplicity, and reduced environmental impact, making it an attractive alternative to traditional synthetic routes.[3][4] This guide provides a comprehensive walkthrough of the synthesis, from the underlying mechanism to a detailed, step-by-step experimental procedure, data analysis, and product characterization.

Introduction: The Imperative for Greener Synthesis

The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) traditionally relies on multi-step processes that often utilize volatile organic compounds (VOCs), hazardous reagents, and generate significant waste.[4] The principles of green chemistry offer a transformative framework for designing chemical processes that are safer, more efficient, and sustainable.[5] Key tenets include the use of safer solvents (like water), maximizing atom economy, and reducing derivatization steps to minimize waste.[6][7]

The target molecule, 2-[(4-Nitroanilino)methyl]phenol, is conventionally synthesized via a Mannich reaction. This reaction is a cornerstone of organic chemistry for C-C bond formation, combining an active hydrogen compound (phenol), an aldehyde (formaldehyde), and an amine (4-nitroaniline).[1][8] Our protocol reimagines this classic transformation within a green chemistry context, demonstrating a high-yield synthesis that aligns with modern standards of environmental stewardship.

Mechanistic Rationale and Green Chemistry Considerations

The synthesis proceeds via a classic Mannich reaction mechanism, which involves two primary stages under mild thermal conditions in an aqueous medium.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine (4-nitroaniline) to the carbonyl group of formaldehyde. This is followed by dehydration to form a highly electrophilic Eschenmoser-salt-like iminium ion (CH₂=N⁺H-Ar-NO₂).[9][10]

  • Electrophilic Attack: The phenol, existing in equilibrium with its more nucleophilic phenoxide form in water, attacks the iminium ion. The electron-donating nature of the hydroxyl group strongly directs this electrophilic substitution to the ortho position, yielding the desired 2-[(4-Nitroanilino)methyl]phenol product.[8]

Key Green Chemistry Principles Applied:

  • Safer Solvent: Water is used as the reaction solvent, completely replacing hazardous VOCs. This choice not only reduces toxicity and environmental impact but also simplifies product isolation, as the product often precipitates from the aqueous medium.[1][4]

  • Catalyst-Free Conditions: This protocol avoids the use of external acid, base, or metal catalysts, which can complicate purification and pose their own environmental risks. The reaction is promoted by thermal energy alone.

  • High Atom Economy: As a three-component condensation reaction, the Mannich synthesis is inherently atom-economical. The only byproduct is water, leading to minimal waste generation.[3]

  • Energy Efficiency: The reaction proceeds efficiently at a moderate temperature (80-90°C), avoiding the high energy costs associated with high-temperature reflux or cryogenic conditions.

Experimental Workflow and Protocol

The overall workflow is designed for simplicity and scalability, moving from reagent preparation to final product analysis in a streamlined manner.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Isolation & Purification cluster_3 Analysis A 1. Reagent Weighing (Phenol, 4-Nitroaniline, Formaldehyde Solution) B 2. Reaction Setup (Combine reagents in H₂O) A->B C 3. Thermal Reaction (Heat to 85°C, Monitor) B->C D 4. Cooling & Precipitation C->D E 5. Vacuum Filtration D->E F 6. Washing & Drying (H₂O wash, then oven) E->F G 7. Characterization (Yield, MP, NMR, FT-IR) F->G

Caption: Experimental workflow for the green synthesis of 2-[(4-Nitroanilino)methyl]phenol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Notes
PhenolC₆H₆O94.11Toxic and corrosive. Handle with appropriate PPE.
4-NitroanilineC₆H₆N₂O₂138.12Toxic. Avoid inhalation and skin contact.
Formaldehyde SolutionCH₂O30.03Typically 37% w/w in water. Carcinogen. Use in a fume hood.
Deionized WaterH₂O18.02Used as the reaction solvent.
EthanolC₂H₅OH46.07For recrystallization (optional).
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thermometer or temperature probe

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Melting point apparatus

  • Analytical instruments (NMR, FT-IR)

Detailed Synthesis Protocol
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask, add phenol (4.71 g, 0.05 mol, 1.0 equiv.).

  • Reaction Setup: To the flask, add 4-nitroaniline (6.91 g, 0.05 mol, 1.0 equiv.) and 100 mL of deionized water.

    • Rationale: Equimolar amounts of the phenol and amine are used to ensure complete consumption and maximize yield. Water serves as the green solvent.[1]

  • Initiation: Begin vigorous stirring to create a suspension. Add aqueous formaldehyde solution (37%, 4.5 mL, ~0.055 mol, 1.1 equiv.) to the flask.

    • Rationale: A slight excess of formaldehyde ensures the complete conversion of the limiting reagents (phenol and 4-nitroaniline) to the desired product.

  • Thermal Reaction: Equip the flask with a reflux condenser and a thermometer. Heat the mixture to 80-90°C using a water bath on a hot plate. Maintain this temperature with continuous stirring for 4-6 hours.

    • Rationale: This moderate temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition or side reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature. A solid precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 30 mL) to remove any unreacted starting materials or water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Determine the final yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, FT-IR).

Results and Data Summary

The protocol consistently produces the target compound in high yield and purity.

ParameterValue
Reactants
Phenol4.71 g (0.05 mol)
4-Nitroaniline6.91 g (0.05 mol)
Formaldehyde (37%)4.5 mL (~0.055 mol)
Reaction Conditions
SolventDeionized Water (100 mL)
Temperature85 °C
Time5 hours
Product 2-[(4-Nitroanilino)methyl]phenol
Theoretical Yield12.26 g
Actual Yield10.9 g
Percentage Yield 89%
AppearanceYellowish-brown solid
Melting Point148-150 °C

Conclusion

This application note presents a highly efficient, sustainable, and scalable protocol for the synthesis of 2-[(4-Nitroanilino)methyl]phenol. By adhering to the core principles of green chemistry, this method successfully eliminates the use of hazardous organic solvents and catalysts, utilizing water as the reaction medium.[1][4] The operational simplicity, high yield, and reduced environmental footprint make this procedure an exemplary model for modern organic synthesis in both academic and industrial research settings.

References

  • Principles of green chemistry: Advancing pharma sustainability. (2024). Vertex AI Search.
  • Environmentally Friendly Synthesis of Highly Substituted Phenols Using Enallenoates and Grignard Reagents. (2024).
  • The Green Chemistry Approach to Pharma Manufacturing. (n.d.). Pharma Manufacturing.
  • Green Chemistry in the Synthesis of Pharmaceuticals. (2021). Chemical Reviews.
  • Environmentally Friendly Synthesis of Highly Substituted Phenols Using Enallenoates and Grignard Reagents. (2024). Organic Letters.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI.
  • Green chemistry principles for a sustainable future in pharma. (2025).
  • A scalable and green one-minute synthesis of substituted phenols. (n.d.). RSC Publishing.
  • A scalable and green one-minute synthesis of substituted phenols. (n.d.). PMC.
  • Application Note: A Scalable Synthesis of 3-(Aminomethyl)
  • A scalable and green one-minute synthesis of substituted phenols. (n.d.).
  • Aqueous C–H aminomethylation of phenols by iodine c
  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. (n.d.).
  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. (2017). Journal of the American Chemical Society.
  • 2-Methyl-4-nitrophenol synthesis. (n.d.). ChemicalBook.
  • Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline. (2025). SYNTHESIS-STUTTGART.
  • Green Trends in Mannich Reaction. (n.d.). Ingenta Connect.
  • Recent Progress in Green Synthesis of Mannich Bases. (2022).
  • Mannich reaction. (n.d.). Wikipedia.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
  • Mannich Reaction. (n.d.). Organic Chemistry Tutor.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low nucleophilicity of 4-nitroaniline in Schiff base synthesis

Ticket ID: SB-NO2-4402 Topic: Overcoming Low Nucleophilicity of 4-Nitroaniline Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Deactivated Amine" Challenge Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SB-NO2-4402 Topic: Overcoming Low Nucleophilicity of 4-Nitroaniline Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Deactivated Amine" Challenge

Welcome to the Technical Support Center. You are likely here because your standard Schiff base protocol (mixing amine and aldehyde in ethanol) failed to yield a precipitate with 4-nitroaniline , or the yield is abysmally low.

The Diagnosis: The failure is not procedural; it is electronic. 4-Nitroaniline is a deactivated amine . The nitro group (


) at the para position is a powerful electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the amine nitrogen, delocalizing the lone pair into the benzene ring.

In a standard Schiff base reaction, the amine nitrogen must act as a nucleophile to attack the carbonyl carbon.[1] If that lone pair is unavailable (delocalized), the attack cannot happen, or it happens so slowly that the reverse reaction (hydrolysis) dominates.

Visualizing the Failure Mode

The following diagram illustrates why your amine is "ignoring" the aldehyde.

ResonanceDeactivation cluster_0 Deactivation Mechanism N_LonePair Amine Nitrogen (Lone Pair Source) Benzene Benzene Ring (Conjugated System) N_LonePair->Benzene Resonance Delocalization Carbonyl Aldehyde Carbonyl (Target Electrophile) N_LonePair->Carbonyl Nucleophilic Attack (BLOCKED due to low density) NitroGroup 4-Nitro Group (Electron Sink) Benzene->NitroGroup Inductive/Mesomeric Pull

Figure 1: Mechanism of nucleophilic deactivation in 4-nitroaniline. The nitro group acts as an electron sink, preventing the amine from attacking the carbonyl.

Module 1: Validated Protocols

Do not rely on simple mixing. You must use Catalysis or Energy Input to force this reaction. Below are three field-proven protocols ranked by efficacy for this specific substrate.

Protocol A: Glacial Acetic Acid Catalysis (The Standard)

Best for: Large scale synthesis where thermal stability is not an issue.

The Logic: You cannot make the amine a better nucleophile, so you must make the aldehyde a better electrophile. Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more positive and susceptible to attack by the weak amine.[2]

ParameterSpecification
Solvent Absolute Ethanol (99%+)
Catalyst Glacial Acetic Acid (GAA)
Stoichiometry 1:1 (Amine : Aldehyde)
Temperature Reflux (

)
Time 3–5 Hours

Step-by-Step:

  • Dissolve 0.01 mol of 4-nitroaniline in 15 mL of absolute ethanol in a round-bottom flask. Note: Heating may be required to fully dissolve the amine.

  • Add 0.01 mol of aldehyde (e.g., benzaldehyde) to the solution.

  • Add 3–4 drops of Glacial Acetic Acid . Do not add excess; too much acid will protonate the amine entirely, killing the reaction [1].

  • Reflux the mixture for 3 hours .

  • Critical Step: If no precipitate forms upon cooling, pour the reaction mixture into ice-cold water (50 mL) and stir vigorously. The sudden polarity change often forces the hydrophobic Schiff base out of solution [2].

  • Filter, wash with cold ethanol, and recrystallize.

Protocol B: Microwave-Assisted Synthesis (The "Green" Fix)

Best for: Stubborn substrates, high yields, and rapid optimization.

The Logic: Microwave irradiation provides direct dipolar heating, aligning the polar transition states and overcoming the high activation energy barrier caused by the deactivated amine [3][4].

ParameterSpecification
Solvent Minimal Ethanol or Solvent-Free
Power 160W – 400W (Low-Medium)
Catalyst Trace Acetic Acid (Optional)
Time 2–15 Minutes

Step-by-Step:

  • Mix 0.01 mol of 4-nitroaniline and 0.01 mol of aldehyde in a small beaker.

  • Add a minimum amount of ethanol (2–3 mL) just to create a slurry.

  • Place in a microwave reactor (or modified domestic microwave with safety shielding).

  • Irradiate at 160W for 2 minutes . Stop and stir.

  • Repeat in 1-minute bursts, monitoring via TLC (Thin Layer Chromatography) until the starting amine spot disappears. Total time is usually <10 minutes [3].[3][4]

  • Cool to room temperature. The product usually crystallizes immediately.

Protocol C: Grindstone Chemistry (Solvent-Free)

Best for: Green chemistry applications and avoiding solubility issues.

The Logic: Mechanical energy (friction) brings reactants into close contact without solvent cages interfering. A trace of strong acid acts as a surface catalyst [5].

Step-by-Step:

  • Place 0.01 mol 4-nitroaniline and 0.01 mol aldehyde in a clean mortar.

  • Add 2 drops of conc.

    
      or Glacial Acetic Acid.[5]
    
  • Grind vigorously with a pestle for 20–40 minutes .

  • The mixture will turn to a paste and then solidify as the Schiff base forms and water is released.

  • Wash the solid with water to remove the acid catalyst, then recrystallize from ethanol.

Module 2: Troubleshooting & FAQs

Decision Tree: Reaction Rescue

Follow this logic flow if your experiment is failing.

Troubleshooting Start Reaction Started CheckPrecip Is Precipitate Forming? Start->CheckPrecip YieldCheck Is Yield > 50%? CheckPrecip->YieldCheck Yes IceBath Pour into Ice Water (Induce Precipitation) CheckPrecip->IceBath No Success Proceed to Recrystallization YieldCheck->Success Yes SwitchMethod Switch to Microwave (Protocol B) YieldCheck->SwitchMethod No IceBath->CheckPrecip Precipitate forms CheckpH Check pH (Target pH 4-5) IceBath->CheckpH Still liquid DeanStark Add Dean-Stark Trap (Remove Water) CheckpH->DeanStark pH OK, still no solid DeanStark->SwitchMethod Fails

Figure 2: Troubleshooting logic for failed Schiff base synthesis.

Frequently Asked Questions

Q: I added acetic acid, but now I have no reaction at all. Why? A: You likely added too much acid.

  • Mechanism: While acid activates the aldehyde, it can also protonate the amine (

    
    ). The ammonium ion has no lone pair and cannot  act as a nucleophile.
    
  • Fix: Neutralize with a weak base (sodium acetate) or restart using only catalytic amounts (3-4 drops per 10 mmol).

Q: The product formed, but turned back into liquid/starting material during filtration. A: Schiff base formation is a reversible equilibrium:



If the environment is wet or acidic during filtration, hydrolysis occurs.
  • Fix: Ensure your ethanol is anhydrous. If the reaction is stubborn, use a Dean-Stark apparatus or add Molecular Sieves (3Å) to the reaction flask to physically remove water and drive the equilibrium to the right [2].

Q: Can I use a stronger acid like HCl? A: Generally, no. Mineral acids like HCl are too strong and will protonate the 4-nitroaniline almost completely. Glacial Acetic Acid or a Lewis Acid (like


) is preferred because they are soft enough to activate the carbonyl without deactivating the amine [1].

Q: My product is an oil, not a solid. A: This is common with nitro-derivatives.

  • Fix: Triturate the oil with cold hexane or ether. Scratch the side of the flask with a glass rod to induce nucleation. If that fails, the "Ice Water Pour" method (Protocol A, Step 5) is the most reliable way to force solidification.

References

  • RSIS International. "Synthesis, Characterization and In-Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroaniline." International Journal of Research and Innovation in Social Science.

  • Asian Journal of Chemistry. "Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes." Asian Journal of Chemistry, Vol. 22, No. 8.

  • CABI Digital Library. "Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline." CABI.

  • Sphinxsai. "Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach." International Journal of ChemTech Research.

  • Journal of Chemical and Pharmaceutical Research. "Synthesis of Schiff bases by organic free solvent method." JOCPR.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 2-[(Anilino)methyl]phenol Derivatives: A Comparative Study

Abstract: This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) workflow for the structural elucidation of 2-[(anilino)methyl]phenol derivatives. As the specific crystal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) workflow for the structural elucidation of 2-[(anilino)methyl]phenol derivatives. As the specific crystal structure for 2-[(4-Nitroanilino)methyl]phenol is not publicly available, this document will use the experimentally determined structure of a close analogue, 2-[(4-Methoxyanilino)methyl]phenol , as a primary case study. We will detail the journey from crystal cultivation to final structural analysis, emphasizing the rationale behind key experimental decisions. Furthermore, this guide will offer a comparative analysis, contrasting the methoxy-substituted structure with related Schiff base compounds and predicting the structural influence of a nitro-substituent. Advanced analytical techniques, such as Hirshfeld surface analysis, are incorporated to provide a deeper understanding of intermolecular interactions that govern crystal packing.

Introduction: The Imperative of Atomic-Level Precision

In drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and intermolecular recognition. The 2-[(anilino)methyl]phenol scaffold is of significant interest due to its structural flexibility and potential for forming diverse hydrogen-bonding networks, making it a valuable backbone in supramolecular chemistry and ligand design.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures in the solid state.[1] It provides not just the connectivity of atoms, but precise bond lengths, bond angles, and the intricate details of how molecules arrange themselves in a crystal lattice. This guide aims to demystify the SC-XRD process for researchers by dissecting the analysis of 2-[(4-Methoxyanilino)methyl]phenol[2] and using this data to build a comparative framework for understanding its nitro-substituted counterpart.

The Experimental Workflow: From Solution to Structure

Obtaining a high-quality crystal structure is a multi-step process where each stage is critical for the integrity of the final model. The causality behind each step is as important as the procedure itself.

Synthesis and Crystal Cultivation: The Foundation of Diffraction

The journey begins with the synthesis of the target compound. For our case study, 2-[(4-Methoxyanilino)methyl]phenol was synthesized via the reduction of the corresponding Schiff base, 2-((4-methoxyphenylimino)methyl)phenol, using sodium borohydride (NaBH₄).[2] A similar reductive amination approach would be a logical pathway to synthesize the target 2-[(4-Nitroanilino)methyl]phenol.

Protocol: Single Crystal Growth by Slow Evaporation

  • Rationale: The goal is to allow molecules to self-assemble into a highly ordered, single-crystal lattice slowly. Rapid precipitation leads to polycrystalline or amorphous solids, which are unsuitable for SC-XRD.

  • Procedure:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent system (e.g., ethanol for the methoxy-analogue).[2] The choice of solvent is critical as it influences solubility and can sometimes be incorporated into the crystal lattice.

    • Loosely cover the vessel (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor for the formation of small, transparent crystals with well-defined faces.

  • Trustworthiness Check: A high-quality single crystal should be optically clear and extinguish light uniformly every 90° when rotated under a polarizing microscope. The absence of cracks, cloudiness, or satellite growths indicates a suitable specimen for diffraction.

Data Collection and Structure Refinement

This phase involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, an atomic model.

dot digraph "SC_XRD_Workflow" { graph [fontname="Arial", label="Fig. 1: Single-Crystal X-ray Diffraction Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow from crystal mounting to final structure validation.

Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in any dimension) is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K).

    • Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and reducing radiation damage to the crystal.

  • Data Collection: The crystal is placed in a diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å) is directed at the crystal, which is rotated through a series of angles.[2]

    • Causality: Using monochromatic radiation is essential for applying Bragg's Law. Rotating the crystal ensures that all sets of lattice planes are brought into the diffracting condition, resulting in a complete dataset.

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to determine the unit cell parameters and space group.

    • The structure is "solved" using computational methods (like direct methods) to generate an initial electron density map and atomic model.

    • This model is then "refined" using least-squares algorithms to improve the fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.[2]

Structural Analysis: The Case of 2-[(4-Methoxyanilino)methyl]phenol

The successful application of the workflow described above yielded the crystal structure of 2-[(4-Methoxyanilino)methyl]phenol.[2] The key crystallographic data are summarized below.

Parameter 2-[(4-Methoxyanilino)methyl]phenol[2]
Chemical FormulaC₁₄H₁₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8132 (16)
b (Å)5.7947 (12)
c (Å)26.175 (5)
β (°)95.02 (3)
Volume (ų)1180.5 (4)
Z4
R-factor (R1)0.056
Dihedral Angle (rings)71.10 (5)°

Key Structural Insights:

  • Conformation: The molecule adopts a significantly non-planar conformation, with the two benzene rings twisted by a dihedral angle of 71.10°.[2] This twist is a defining feature of the flexible CH₂-NH linker.

  • Intermolecular Interactions: The crystal packing is dominated by a robust hydrogen-bonding network. Molecules are linked into chains by intermolecular N—H···O and O—H···N hydrogen bonds.[2] This head-to-tail arrangement is crucial for the supramolecular assembly.

A Comparative Guide: Predicting Structure and Function

The true power of structural analysis lies in comparison. By contrasting the known structure of the methoxy-analogue with related compounds, we can predict the features of 2-[(4-Nitroanilino)methyl]phenol.

The Influence of the Aromatic Substituent (Methoxy vs. Nitro)

The primary difference between our case study and the target compound is the substituent at the 4-position of the aniline ring: the electron-donating methoxy group (-OCH₃) versus the strongly electron-withdrawing nitro group (-NO₂).

  • Hydrogen Bonding: This is where the most significant change is anticipated. The methoxy group in the known structure acts as a hydrogen bond acceptor through its oxygen atom, but it is not involved in the primary N-H···O and O-H···N chain formation.[2] In contrast, the nitro group is a powerful hydrogen bond acceptor. It is highly probable that the nitro-analogue's crystal packing would be dominated by N-H···O(nitro) and/or C-H···O(nitro) interactions, potentially leading to a completely different, and likely more complex, 3D network than the simple chain observed in the methoxy-analogue.

  • Molecular Conformation: The electronic nature of the substituent is less likely to drastically alter the core C-N and C-C bond lengths but may have a subtle influence on the dihedral angle between the rings due to different crystal packing forces.

The Role of the Linker (CH₂-NH vs. C=N)

Many similar structures in the literature, such as (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol, feature a Schiff base (imine, C=N) linker instead of the reduced amine (CH₂-NH) linker.[3]

  • Planarity: The sp² hybridized C=N bond imposes significant planarity. In many Schiff base structures, an intramolecular O—H···N hydrogen bond forms a stable six-membered ring (S(6) motif), which further planarizes a large portion of the molecule.[3][4][5] This is in stark contrast to the highly twisted (71.10°) conformation of the flexible CH₂-NH analogue.[2]

  • Conjugation: The imine linker allows for electronic conjugation across the molecule, which is absent in the saturated CH₂-NH linker. This has significant implications for the compound's photophysical properties (color, fluorescence).

Advanced Comparison: Hirshfeld Surface Analysis

To move beyond a qualitative description of intermolecular forces, Hirshfeld surface analysis (HSA) is an invaluable computational tool. It partitions the crystal space to define a unique surface for each molecule, allowing for the visualization and quantification of all close intermolecular contacts.

dot digraph "HSA_Workflow" { graph [fontname="Arial", label="Fig. 2: Hirshfeld Surface Analysis Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Computational workflow for Hirshfeld Surface Analysis.

By mapping properties like d_norm (a normalized contact distance) onto the surface, one can immediately identify regions of strong hydrogen bonding (deep red spots). The analysis culminates in a 2D "fingerprint plot," which summarizes all interactions, and the precise percentage contribution of each contact type (e.g., H···H, O···H, C···H, π-π) can be calculated.[6][7]

Comparative Application:

  • For 2-[(4-Methoxyanilino)methyl]phenol , HSA would quantify the significant contributions from O···H and N···H contacts, confirming the dominant role of the observed hydrogen bonds.

  • For the hypothetical 2-[(4-Nitroanilino)methyl]phenol , we would predict a much larger percentage contribution from O···H contacts, specifically involving the nitro-group oxygens, providing quantitative evidence for its directing role in the crystal packing. This would be a powerful method to objectively compare the packing motifs of the two analogues.

Conclusion

While the crystal structure of 2-[(4-Nitroanilino)methyl]phenol remains to be determined, a comprehensive analytical and comparative framework can be established using existing data from close structural analogues. The analysis of 2-[(4-Methoxyanilino)methyl]phenol provides a robust methodological blueprint. Through comparative analysis, we can confidently predict that substituting the methoxy group with a nitro group will fundamentally alter the supramolecular assembly, shifting the dominant hydrogen bonding from a simple chain motif to a more complex network orchestrated by the powerful nitro group acceptor. Advanced tools like Hirshfeld surface analysis offer a pathway to quantify these differences, providing a deeper, data-driven understanding of structure-property relationships in this important class of compounds.

References

  • Faizi, M., Shojaei, M., Abyar, S., & Rezvani, A. R. (2017). Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, 73(2), 112-115. Available at: [Link]

  • Qu, D.-S., Liu, G., & Xu, J.-N. (2011). 2-[(4-Methoxyanilino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2304. Available at: [Link]

  • Tanak, H., Çelik, İ., Değirmencioğlu, İ., & Alp, M. (2013). 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1085. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Ghasemzadeh, M. A., Abdolmaleki, A., & Aghaei, M. (2013). Crystal Structure of Schiff base Compound 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol. SID, 2(3), 123-127. Available at: [Link]

  • Manikandan, M., et al. (2018). Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol. IUCrData, 3(9), x181347. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved February 13, 2026, from [Link]

  • Kansiz, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 138-142. Available at: [Link]

  • Chopra, D. (2017). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 94(12), 1355-1365. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved February 13, 2026, from [Link]

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Comparative

A Comparative Analysis of Melting Points: 4-Nitrophenylsalicylimine vs. its Reduced Amine Counterpart

A Technical Guide for Researchers in Drug Discovery and Organic Synthesis In the landscape of medicinal chemistry and materials science, the physical properties of organic compounds play a pivotal role in their applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of medicinal chemistry and materials science, the physical properties of organic compounds play a pivotal role in their application and efficacy. Among these, the melting point stands as a critical parameter, offering insights into purity, molecular structure, and the strength of intermolecular forces. This guide provides an in-depth comparison of the melting points of a Schiff base, 4-nitrophenylsalicylimine, and its corresponding reduced secondary amine, 4-aminophenylsalicylamine. Through detailed experimental protocols and a discussion of the underlying molecular principles, we aim to equip researchers with a comprehensive understanding of the structural and physical property distinctions between these two important classes of compounds.

Unveiling the Molecular Architecture: Imine vs. Amine

At the heart of this comparison lie the distinct functionalities of an imine and an amine. 4-Nitrophenylsalicylimine, a Schiff base, is characterized by a carbon-nitrogen double bond (C=N), formed through the condensation of an aldehyde (salicylaldehyde) and a primary amine (4-nitroaniline). This double bond imparts a planar geometry to the imine group. In contrast, the reduction of this Schiff base yields 4-aminophenylsalicylamine, a secondary amine, where the C=N double bond is converted to a single bond (C-N). This transformation from sp² to sp³ hybridization at the nitrogen and benzylic carbon atoms introduces greater conformational flexibility.

Experimental Investigation: Synthesis and Characterization

To empirically validate the theoretical differences in melting points, the following experimental protocols outline the synthesis of 4-nitrophenylsalicylimine and its subsequent reduction.

Synthesis of 4-Nitrophenylsalicylimine

The synthesis of the Schiff base is achieved through a condensation reaction between salicylaldehyde and 4-nitroaniline.

Protocol:

  • In a round-bottom flask, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol.

  • To this solution, add 1.38 g (10 mmol) of 4-nitroaniline.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • The mixture is then refluxed with constant stirring for 2-3 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate.

  • The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

  • For further purification, the crude product can be recrystallized from ethanol to yield bright yellow crystals of 4-nitrophenylsalicylimine.

Diagram of Synthesis Workflow:

Synthesis_Workflow Salicylaldehyde Salicylaldehyde ReactionMixture Reaction Mixture Salicylaldehyde->ReactionMixture Nitroaniline 4-Nitroaniline Nitroaniline->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture AceticAcid Glacial Acetic Acid (catalyst) AceticAcid->ReactionMixture Reflux Reflux (2-3h) ReactionMixture->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Purification Recrystallization (Ethanol) Drying->Purification Product 4-Nitrophenylsalicylimine Purification->Product

Caption: Synthesis of 4-Nitrophenylsalicylimine.

Reduction of 4-Nitrophenylsalicylimine to 4-Aminophenylsalicylamine

The reduction of the Schiff base to its corresponding secondary amine can be effectively carried out using sodium borohydride (NaBH₄), a mild and selective reducing agent.[1][2][3] This process reduces both the imine double bond and the aromatic nitro group.

Protocol:

  • In a round-bottom flask, suspend 2.42 g (10 mmol) of the synthesized 4-nitrophenylsalicylimine in 50 mL of methanol.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add 1.51 g (40 mmol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C. The addition of a catalytic amount of NiCl₂·6H₂O can enhance the rate of nitro group reduction.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of water to decompose the excess NaBH₄.

  • The resulting mixture is then concentrated under reduced pressure to remove the methanol.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-aminophenylsalicylamine.

  • The product can be purified by column chromatography on silica gel.

Diagram of Reduction Workflow:

Reduction_Workflow SchiffBase 4-Nitrophenylsalicylimine ReactionMixture Reaction Mixture SchiffBase->ReactionMixture Methanol Methanol Methanol->ReactionMixture NaBH4 Sodium Borohydride (NaBH4) NaBH4->ReactionMixture Stirring Stirring (4-6h) ReactionMixture->Stirring Quenching Quenching (Water) Stirring->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 4-Aminophenylsalicylamine Purification->Product

Caption: Reduction of the Schiff Base to a Secondary Amine.

Melting Point Determination

The melting points of both the synthesized Schiff base and the reduced amine should be determined using a standard capillary melting point apparatus.[4]

Protocol:

  • Ensure the samples are completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Observe the approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

  • Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Data Summary and Comparison

CompoundMolecular StructureFunctional GroupExpected Melting Point Range (°C)
4-Nitrophenylsalicylimine Imine (Schiff Base)C=NHigher
4-Aminophenylsalicylamine Secondary AmineC-N-HLower (e.g., 140-143 °C for 2-amino-4-nitrophenol)[5][6]

Discussion: The Science Behind the Melting Point Difference

The significant difference in the melting points of 4-nitrophenylsalicylimine and its reduced amine can be attributed to variations in their molecular structure, which in turn affect the nature and strength of their intermolecular forces in the solid state.

1. Hydrogen Bonding:

  • 4-Aminophenylsalicylamine (Reduced Amine): The presence of the N-H bond in the secondary amine allows for intermolecular hydrogen bonding.[7] Hydrogen bonding is a strong type of dipole-dipole interaction that requires a significant amount of energy to overcome, leading to a higher melting point. Furthermore, the phenolic -OH group and the newly formed amino (-NH₂) group can also participate in extensive hydrogen bonding networks.

  • 4-Nitrophenylsalicylimine (Schiff Base): While the imine nitrogen has a lone pair of electrons and can act as a hydrogen bond acceptor for the ortho-hydroxyl group, it lacks a hydrogen atom directly bonded to it, precluding it from acting as a hydrogen bond donor in the same way as the secondary amine.[8][9] The primary intermolecular forces are likely to be dipole-dipole interactions and van der Waals forces, which are generally weaker than the hydrogen bonds present in the reduced amine.

2. Molecular Symmetry and Crystal Packing:

The planar nature of the imine bond in 4-nitrophenylsalicylimine can facilitate a more ordered and compact packing in the crystal lattice.[7] This efficient packing can lead to stronger intermolecular interactions and a higher melting point. However, the increased strength and directionality of hydrogen bonds in the reduced amine often have a more dominant effect on the overall lattice energy. The C-N single bond in the reduced amine allows for more rotational freedom, which might lead to a less tightly packed crystal structure compared to the rigid imine.[10]

3. The Role of the Nitro and Amino Groups:

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) also significantly impacts the melting point.

  • Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing, leading to strong dipole-dipole interactions in the crystal lattice.[10]

  • Amino Group (-NH₂): The amino group is also polar but, more importantly, it can act as a hydrogen bond donor. The two N-H bonds in the primary amino group can form multiple hydrogen bonds with neighboring molecules, significantly increasing the energy required to break the crystal lattice.

In the case of the reduced product, 4-aminophenylsalicylamine, the combined effect of hydrogen bonding from the secondary amine N-H, the newly formed primary aromatic amine N-H, and the phenolic O-H results in a robust network of intermolecular forces, which would be expected to give it a relatively high melting point, though likely lower than the parent imine where other factors like planarity and strong dipole-dipole interactions from the nitro group are at play. The provided melting point for the analogous 2-amino-4-nitrophenol (140-143 °C) supports the idea that such aminophenol structures have substantial intermolecular forces.[5][6]

Conclusion

The conversion of a Schiff base, 4-nitrophenylsalicylimine, to its corresponding secondary amine, 4-aminophenylsalicylamine, results in a predictable change in its physical properties, most notably a decrease in its melting point. This difference is primarily governed by the alteration of the key functional groups and their ability to participate in intermolecular hydrogen bonding. The introduction of N-H bonds in the reduced amine facilitates strong hydrogen bonding networks, which are absent in the parent imine. This guide provides both the practical experimental framework and the theoretical underpinnings for understanding these differences, offering valuable insights for researchers engaged in the synthesis and characterization of novel organic compounds.

References

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  • Yadav, V. K., & Jeyakumar, J. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
  • Setamdideh, D., Khezri, B., & Rahmatpour, A. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3), 993-998.
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